An In-depth Technical Guide to the Physicochemical Properties of N-(6-Chloro-3-pyridylmethyl)phthalimide
An In-depth Technical Guide to the Physicochemical Properties of N-(6-Chloro-3-pyridylmethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Chloro-3-pyridylmethyl)phthalimide is a molecule of significant interest in synthetic and medicinal chemistry, primarily as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural framework, combining a phthalimide moiety with a 6-chloro-3-pyridylmethyl group, imparts a unique set of physicochemical characteristics that are crucial for its reactivity, formulation, and biological activity. This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of N-(6-Chloro-3-pyridylmethyl)phthalimide, supported by data from structurally related compounds and established analytical principles. While experimental data for this specific molecule is limited in publicly accessible literature, this guide offers a robust theoretical framework and practical methodologies for its empirical characterization.
Introduction: The Significance of N-(6-Chloro-3-pyridylmethyl)phthalimide
N-(6-Chloro-3-pyridylmethyl)phthalimide, also known as 2-((6-chloropyridin-3-yl)methyl)isoindoline-1,3-dione, serves as a vital building block in organic synthesis. The phthalimide group acts as a masked form of a primary amine, a common strategy in the synthesis of complex molecules to avoid unwanted side reactions. The 6-chloro-3-pyridylmethyl portion is a common feature in a class of insecticides known as neonicotinoids, which target the nicotinic acetylcholine receptors in insects.[1] The presence of a chlorine atom on the pyridine ring is known to influence the electronic properties and metabolic stability of molecules in drug discovery.[2]
This guide will delve into the structural and physicochemical aspects of N-(6-Chloro-3-pyridylmethyl)phthalimide, providing a foundational understanding for researchers working with this compound.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to predicting its chemical behavior and physical properties.
Caption: Chemical structure of N-(6-Chloro-3-pyridylmethyl)phthalimide.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | N-(6-Chloro-3-pyridylmethyl)phthalimide | - |
| Synonym | 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione | [3] |
| CAS Number | 120739-60-8 | [3] |
| Molecular Formula | C₁₄H₉ClN₂O₂ | [3] |
| Molecular Weight | 272.69 g/mol | [3] |
Physicochemical Properties: A Detailed Analysis
The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, stability, and bioavailability.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Reported Value | Remarks and Comparative Insights |
| Melting Point | Expected to be a crystalline solid with a melting point likely in the range of 100-150 °C. | N-substituted phthalimides are generally crystalline solids.[4] For comparison, the related neonicotinoid, Acetamiprid, has a melting point of 100-102 °C. |
| Boiling Point | High, with expected decomposition before boiling under atmospheric pressure. | Phthalimide itself sublimes rather than boils at atmospheric pressure. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like dichloromethane, chloroform, and acetone. | The phthalimide moiety is hydrophobic, while the chloropyridinyl group has some polarity. The overall molecule is expected to be sparingly soluble in aqueous media. Chloropyridines are generally soluble in alcohol and ether.[5] |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar N-substituted phthalimides and related compounds.[4] |
Causality Behind Predicted Properties
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Melting Point: The planar and rigid structure of the phthalimide group, combined with the polar C-Cl and C=O bonds, allows for strong intermolecular interactions (dipole-dipole and van der Waals forces) in the crystal lattice. This typically results in a relatively high melting point for a molecule of its size. The exact melting point will be influenced by the crystal packing, which is difficult to predict without experimental data.
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Solubility: The molecule possesses both hydrophobic (the benzene ring of the phthalimide) and polar (the amide carbonyls, the pyridine nitrogen, and the C-Cl bond) regions. The large nonpolar surface area of the phthalimide group is expected to dominate, leading to poor solubility in water. However, the polar functionalities will allow for some solubility in polar aprotic solvents.
Synthesis and Reactivity
N-(6-Chloro-3-pyridylmethyl)phthalimide is typically synthesized through a nucleophilic substitution reaction.
Caption: Proposed synthesis of N-(6-Chloro-3-pyridylmethyl)phthalimide.
The phthalimide anion, being a good nucleophile, displaces the chloride from the benzylic position of 3-(chloromethyl)-6-chloropyridine. This is a standard and efficient method for the N-alkylation of phthalimide.
Experimental Protocols for Physicochemical Characterization
To obtain definitive data, the following experimental protocols are recommended.
Determination of Melting Point
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Methodology (Capillary Method):
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Sample Preparation: A small amount of the dry, crystalline N-(6-Chloro-3-pyridylmethyl)phthalimide is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
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Validation: The procedure should be repeated at least twice, and the results should be consistent within a narrow range (e.g., ± 0.5 °C) for a pure compound.
Solubility Assessment
Principle: Determining the solubility in various solvents is crucial for reaction setup, purification, and formulation.
Methodology (Equilibrium Shake-Flask Method):
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Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
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Procedure: An excess amount of N-(6-Chloro-3-pyridylmethyl)phthalimide is added to a known volume of each solvent in a sealed vial.
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Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Quantification: A calibration curve prepared with standard solutions of the compound is used to quantify the solubility.
Caption: Workflow for solubility determination.
Predicted Spectral Properties
Table 3: Predicted Spectral Data
| Technique | Expected Key Signals | Rationale |
| ¹H NMR | Aromatic protons on the phthalimide ring (multiplet, ~7.8-8.0 ppm). Protons on the pyridine ring (multiplets, ~7.4-8.5 ppm). A singlet for the methylene (-CH₂-) protons (~4.8-5.0 ppm). | The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the electronegativity of the nitrogen and chlorine atoms. |
| ¹³C NMR | Carbonyl carbons of the phthalimide (~167 ppm). Aromatic and pyridine carbons (in the range of ~120-150 ppm). Methylene carbon (~40-45 ppm). | The chemical shifts are characteristic of the respective functional groups. |
| IR Spectroscopy | Strong C=O stretching vibrations for the imide group (~1710 and 1770 cm⁻¹). C-N stretching vibrations. Aromatic C-H and C=C stretching. C-Cl stretching. | These are characteristic absorption bands for the functional groups present in the molecule. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 272, and an (M+2)⁺ peak at m/z 274 with an intensity of about one-third of the M⁺ peak, characteristic of a compound containing one chlorine atom. | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature in mass spectrometry. |
Safety and Handling
Based on the safety data for 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione, the compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3]
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Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[3]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[3]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
N-(6-Chloro-3-pyridylmethyl)phthalimide is a compound with significant potential in synthetic chemistry. While a complete, experimentally verified physicochemical profile is not yet available in the public domain, this guide provides a robust theoretical framework based on its molecular structure and data from related compounds. The outlined experimental protocols offer a clear path for researchers to empirically determine its properties, thereby enabling its effective and safe use in research and development.
References
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ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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ResearchGate. Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. [Link]
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ResearchGate. Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. [Link]
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International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N-SUBSTITUTED PHTHALIMIDE ANALOGUES. [Link]
- Google Patents. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
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PubChem. Acetamiprid. [Link]
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PubMed Central. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. [Link]
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National Center for Biotechnology Information. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. [Link]
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